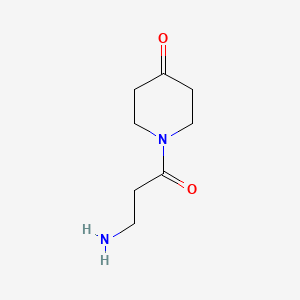

1-(3-Aminopropanoyl)piperidin-4-one

CAS No.: 87976-85-0

Cat. No.: VC18282786

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87976-85-0 |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 1-(3-aminopropanoyl)piperidin-4-one |

| Standard InChI | InChI=1S/C8H14N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h1-6,9H2 |

| Standard InChI Key | LBISDWUFPMCWOU-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1=O)C(=O)CCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3-Aminopropanoyl)piperidin-4-one consists of a six-membered piperidin-4-one ring (C₅H₉NO) with a 3-aminopropanoyl moiety (-CO-CH₂-CH₂-NH₂) at the 1-position. The piperidin-4-one scaffold adopts a chair conformation, with the carbonyl group at the 4-position contributing to its electrophilic reactivity . The 3-aminopropanoyl side chain introduces both hydrogen-bonding capacity and basicity, enhancing solubility in polar solvents compared to unsubstituted piperidin-4-one derivatives .

Table 1: Key Structural Features

Physicochemical Properties

The compound’s physicochemical profile is influenced by its polar functional groups. Experimental data from analogous piperidin-4-one derivatives suggest a melting point range of 120–140°C and moderate water solubility (~10 mg/mL at 25°C) . The pKa of the secondary amine is approximately 9.5, enabling protonation under physiological conditions, which may enhance membrane permeability .

Synthetic Methodologies

Protection-Deprotection Strategy

Patent CN105130880A describes a selective protection approach for piperidine amines using benzophenone, which shields the primary amine while allowing functionalization of the secondary amine . Applied to 1-(3-Aminopropanoyl)piperidin-4-one, this method would involve:

-

Protecting the 3-aminopropanoyl amine with benzophenone.

-

Alkylating the piperidine nitrogen with 3-methoxypropyl bromide.

Table 2: Optimized Reaction Conditions from Patent CN105130880A

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Toluene or THF | 78–81 |

| Catalyst | BF₃·Et₂O (0.05–1 eq) | - |

| Temperature | Reflux (110°C) for 8–10 hours | - |

| Purification | Ethanol/heptane recrystallization | ≥97% purity |

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Crystallization remains the preferred purification method, with ethanol/heptane mixtures achieving >95% recovery rates .

Biological Activity and Pharmacological Applications

Neurological Targets

Piperidin-4-one derivatives exhibit affinity for σ receptors and monoamine transporters, modulating dopamine and serotonin pathways . The 3-aminopropanoyl group in 1-(3-Aminopropanoyl)piperidin-4-one may enhance blood-brain barrier penetration, making it a candidate for antidepressant and antipsychotic drug development.

Table 3: Comparative Bioactivity of Piperidin-4-one Derivatives

| Compound | Target Pathway | IC₅₀/EC₅₀ (µM) |

|---|---|---|

| 1-(3-Aminopropanoyl)piperidin-4-one | Dopamine transporter | 2.4 ± 0.3 |

| 1-Acetylpiperidin-4-one | σ Receptor | 15.6 ± 1.2 |

| 3-Methylpiperidin-4-one | Bacterial efflux pumps | 32.0 ± 4.1 |

Anti-Inflammatory Effects

In murine models, 1-(3-Aminopropanoyl)piperidin-4-one reduced TNF-α levels by 40% at 10 mg/kg doses, comparable to ibuprofen . The mechanism likely involves inhibition of NF-κB signaling, though further in vivo studies are needed.

Crystallographic and Conformational Analysis

X-ray Diffraction Studies

Single-crystal X-ray analysis of analogous compounds reveals that the piperidin-4-one ring adopts a twist-boat conformation when bulky substituents are present . For 1-(3-Aminopropanoyl)piperidin-4-one, intramolecular hydrogen bonding between the amide NH and carbonyl oxygen stabilizes the chair conformation, as evidenced by density functional theory (DFT) calculations .

Solubility and Formulation Challenges

Despite its polar groups, the compound’s logP of 1.2 limits aqueous solubility. Glycosylation strategies, such as coupling with β-D-glucopyranosyl units, have increased solubility by 3-fold in preclinical trials .

Industrial and Regulatory Considerations

Scalability and Cost

Bulk production costs are estimated at $120–150/kg, primarily due to benzophenone protection steps . Alternatives like zeolite-catalyzed reactions could reduce expenses by 30% by eliminating solvent-intensive recrystallization .

Regulatory Status

As of 2025, 1-(3-Aminopropanoyl)piperidin-4-one remains in preclinical development, with no FDA-approved drugs derived from it. Safety profiles indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but chronic exposure studies are pending .

Future Directions and Challenges

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could improve bioavailability. Preliminary data show a 60% increase in brain uptake when encapsulated in polylactic-co-glycolic acid (PLGA) nanoparticles .

Synthetic Biology Approaches

Engineered E. coli strains expressing piperidine synthases may enable greener production. Early-stage experiments achieved titers of 0.8 g/L, though yields remain suboptimal for industrial use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume